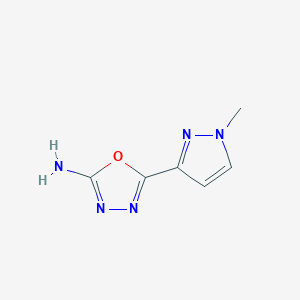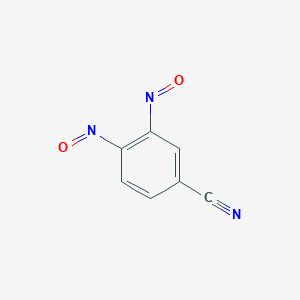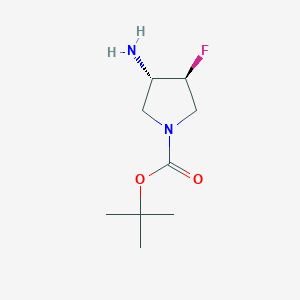
1-吡啶-3-基-哌嗪二盐酸盐
描述
1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound with the CAS Number: 470441-67-9 . It has a molecular weight of 236.14 and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride . It is a brown solid .
Molecular Structure Analysis
The InChI code for 1-Pyridin-3-YL-piperazine dihydrochloride is 1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Pyridin-3-YL-piperazine dihydrochloride is a brown solid . Its molecular weight is 236.14 , and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride .科学研究应用
合成和对接研究:化合物1-吡啶-3-基-哌嗪二盐酸盐参与了哌嗪-1-基-1H-吲唑衍生物的合成,这在药物化学中至关重要。一种特定的衍生物,1-(2-氟苯基)-3-(4-((吡啶-2-基) 甲基)哌嗪-1-基)-1H-吲唑,被高效合成,并其对接研究表明具有潜在的药用 (Balaraju, Kalyani, & Laxminarayana, 2019)。
新型抑制剂合成:一种新型化合物,N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐,作为研究Rho激酶抑制剂的一部分被合成。该化合物正在研究用于治疗中枢神经系统疾病。合成过程可扩展且简便,表明其具有大规模生产的潜力 (Wei et al., 2016)。
抗惊厥药物的开发:作为潜在抗惊厥药物合成的1,3-取代吡咯烷-2,5-二酮衍生物,涉及在其结构中使用1-吡啶-3-基-哌嗪二盐酸盐。这些衍生物在急性癫痫模型中显示出有希望的结果,表明其在开发新的抗惊厥药物方面具有潜力 (Rybka et al., 2017)。
抗肿瘤应用:在癌症治疗研究中,1-吡啶-3-基-哌嗪二盐酸盐参与合成氟马替尼,一种抗肿瘤酪氨酸激酶抑制剂。该化合物正在中国进行慢性髓性白血病的I期临床试验,展示了其在癌症治疗中的重要性 (Gong et al., 2010)。
PCSK9抑制剂的发现:该化合物在鉴定小分子PCSK9 mRNA翻译抑制剂方面发挥了作用。这些抑制剂,如N-(哌啶-3-基)-N-(吡啶-2-基)哌嗪/哌嗪-1-甲酰胺,显示出改善的效力和ADMET性质,在治疗高胆固醇血症等疾病方面具有重要意义 (Londregan et al., 2018)。
作用机制
Target of Action
The primary target of 1-Pyridin-3-YL-piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
1-Pyridin-3-YL-piperazine dihydrochloride interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands (such as norepinephrine) from binding.
Result of Action
By acting as an antagonist at the α2-adrenergic receptor, 1-Pyridin-3-YL-piperazine dihydrochloride can influence mood and emotional states. It has potential applications in the treatment of conditions such as depression and anxiety .
生化分析
Biochemical Properties
1-Pyridin-3-YL-piperazine dihydrochloride plays a significant role in biochemical reactions, primarily through its interaction with α2-adrenergic receptors. These receptors are involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate the release of neurotransmitters such as norepinephrine, thereby influencing various physiological processes .
Cellular Effects
1-Pyridin-3-YL-piperazine dihydrochloride has been shown to affect various types of cells and cellular processes. In neuronal cells, it can alter neurotransmitter release and uptake, impacting cell signaling pathways and synaptic transmission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1-Pyridin-3-YL-piperazine dihydrochloride involves its binding to α2-adrenergic receptors. By acting as an antagonist, the compound prevents the receptors from interacting with their natural ligands, such as norepinephrine. This inhibition can lead to a decrease in receptor-mediated signaling pathways, affecting various downstream processes. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-3-YL-piperazine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Pyridin-3-YL-piperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including neurotoxicity and alterations in cardiovascular function. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced physiological changes .
Metabolic Pathways
1-Pyridin-3-YL-piperazine dihydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic balance within cells. Additionally, the compound may interact with other metabolic pathways, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of 1-Pyridin-3-YL-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and overall effects on cellular function. Additionally, the compound may interact with membrane-bound receptors and transporters, affecting its distribution and transport dynamics .
Subcellular Localization
1-Pyridin-3-YL-piperazine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate their activity. This subcellular localization is crucial for the compound’s overall biochemical and cellular effects .
属性
IUPAC Name |
1-pyridin-3-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTFYBJGFSEULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672125 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470441-67-9 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)


![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)
![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)


![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)
